molecular formula C21H16F3N3O4S2 B2737998 N-(3-methoxyphenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide CAS No. 1207012-38-1

N-(3-methoxyphenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide

Cat. No.: B2737998
CAS No.: 1207012-38-1
M. Wt: 495.49
InChI Key: RGKJBJJKTZCJQJ-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties, including antibacterial, diuretic, and anticonvulsant effects .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and a variety of functional groups. The presence of the oxadiazole ring and the trifluoromethyl group would likely have a significant impact on the compound’s chemical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group and the oxadiazole ring might influence its solubility and stability .

Scientific Research Applications

Comb-Shaped Poly(arylene ether sulfone)s as Proton Exchange Membranes

This study introduces a new sulfonated side-chain grafting unit for the synthesis of comb-shaped sulfonated poly(arylene ether sulfone) copolymers. These materials exhibit promising properties as polyelectrolyte membrane materials for fuel cell applications, demonstrating high proton conductivity (Kim, Robertson, & Guiver, 2008).

3,5-bis(trifluoromethyl)phenyl sulfones in Direct Julia-Kocienski Olefination

This paper describes the use of 3,5-bis(trifluoromethyl)phenyl sulfones in the Julia-Kocienski olefination reaction with carbonyl compounds, leading to the synthesis of various methoxylated stilbenes, including trimethylated resveratrol. The study showcases a novel application of sulfone compounds in organic synthesis (Alonso, Fuensanta, Nájera, & Varea, 2005).

New Organosulfur Metallic Compounds as Potent Drugs

This investigation presents the synthesis of new sulfonamide-based Schiff base ligands and their coordination with transition metals, showcasing their antimicrobial and antioxidant activities. The study expands on the potential therapeutic applications of sulfonamide compounds in addressing microbial infections and oxidative stress (Hassan et al., 2021).

Novel Thiophene Derivatives as Potential Anticancer Agents

A series of thiophene derivatives incorporating sulfonamide and other moieties were synthesized and evaluated for their anticancer activity against the human breast cancer cell line (MCF7). This research highlights the potential of sulfonamide derivatives in the development of new anticancer drugs (Ghorab, Bashandy, & Alsaid, 2014).

Synthesis of Some Azoles Incorporating a Sulfonamide Moiety as Anticonvulsant Agents

The paper discusses the synthesis of heterocyclic compounds containing a sulfonamide moiety and their evaluation as anticonvulsant agents. The study contributes to the development of new treatments for convulsive disorders (Farag et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical drug, its mechanism of action would depend on the specific biological target it interacts with. Without more information, it’s difficult to speculate on this .

Properties

IUPAC Name

N-(3-methoxyphenyl)-N-methyl-2-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O4S2/c1-27(15-7-4-8-16(12-15)30-2)33(28,29)17-9-10-32-18(17)20-25-19(26-31-20)13-5-3-6-14(11-13)21(22,23)24/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGKJBJJKTZCJQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=CC=C1)OC)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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